molecular formula C28H25N3O4S B2492301 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1114647-86-7

2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2492301
CAS No.: 1114647-86-7
M. Wt: 499.59
InChI Key: HWGAXFVMTZMKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one features a 3,4-dihydroquinazolin-4-one core substituted with a 1,3-oxazole ring bearing a 2-methoxyphenyl group and a methyl group at position 3. A sulfanyl bridge connects the oxazole moiety to the quinazolinone core, while a second 2-methoxyphenylmethyl group is attached at position 4.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-23(29-26(35-18)21-12-6-9-15-25(21)34-3)17-36-28-30-22-13-7-5-11-20(22)27(32)31(28)16-19-10-4-8-14-24(19)33-2/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGAXFVMTZMKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactionsKey reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 3,4-dihydroquinazolin-4-one 2-Methoxyphenyl-oxazole, sulfanyl bridge, 2-methoxyphenylmethyl Not explicitly reported -
4l (Tetrahydroquinazolinone derivative) 1,2,3,4-Tetrahydroquinazolin-4-one 4-Methoxyphenyl, dimethylpropyl, Pd-catalyzed coupling Synthesis-focused
4/5 (Thiazole derivatives) Thiazole 4-Fluorophenyl, 4,5-dihydro-1H-pyrazol-1-yl, triazolyl None reported
Triazole-thiophenone derivatives Triazole, thiophenone 4-Methoxyphenyl, methylthio groups Antifungal, antibiotic
Key Observations:

Core Structure Influence: The 3,4-dihydroquinazolin-4-one core in the target compound differs from the tetrahydroquinazolinone in compound 4l () by the absence of a saturated N3-C4 bond. This partial unsaturation may enhance π-stacking interactions in biological systems compared to fully saturated analogs .

Substituent Effects: Methoxyphenyl Groups: Both the target compound and 4l () incorporate methoxyphenyl groups, which are known to improve lipid solubility and membrane permeability. However, the 2-methoxyphenyl orientation in the target compound may sterically hinder interactions compared to the 4-methoxyphenyl in 4l . Sulfanyl vs. Methylthio: The sulfanyl bridge in the target compound differs from the methylthio groups in ’s triazole derivatives.

Biological Activity

The compound 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that exhibits diverse biological activities. Its structure incorporates functional groups that suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound can be characterized by its unique combination of oxazole and quinazolinone moieties. The presence of methoxyphenyl groups enhances its lipophilicity and may influence its bioavailability and interaction with biological systems.

PropertyValue
Molecular FormulaC26H26N2O5S
Molecular Weight478.57 g/mol
LogP5.1666
Polar Surface Area65.089 Ų
Hydrogen Bond Acceptors8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The oxazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antiviral Activity : Similar compounds in the literature have shown antiviral effects against influenza viruses by blocking ion channels essential for viral replication. This suggests that our compound may possess analogous properties, particularly against resistant strains of viruses.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as COX-2. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of our target compound:

  • Antimicrobial Evaluation : A study comparing the minimum inhibitory concentration (MIC) of similar oxazole derivatives demonstrated that modifications in the side chains significantly influenced antimicrobial potency. The tested derivatives showed varying degrees of effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Antiviral Mechanisms : Research on isoxazole-containing compounds has revealed their efficacy in inhibiting the AM2-S31N channel of influenza A viruses, suggesting a pathway through which our compound might exert antiviral effects .
  • Inflammation Modulation : In vitro assays indicated that compounds with similar structural features could inhibit the production of TNF-alpha and IL-6 in macrophages, highlighting their potential as anti-inflammatory agents .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what critical parameters must be monitored?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the oxazole and quinazolinone moieties. Key steps include:

  • Thioether linkage formation : Reacting a mercapto-oxazole intermediate with a halogenated quinazolinone derivative under basic conditions (e.g., NaH in THF) .
  • Solvent selection : Methanol or ethanol under reflux conditions (60–80°C) for optimal solubility and reaction kinetics .
  • Purification : Column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the final product.
    Critical parameters include reaction time (monitored via TLC), temperature control (±2°C), and stoichiometric ratios of sulfanyl and alkylating agents to avoid side products .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions, particularly the methoxyphenyl and oxazole groups. Aromatic proton signals near δ 6.8–7.5 ppm and methoxy singlet at δ ~3.8 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak) and rule out impurities .
  • X-ray crystallography : For absolute configuration determination, especially if the compound exhibits stereoisomerism .

Advanced: How can conflicting bioactivity data from different studies be systematically addressed?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer results) require:

  • Dose-response validation : Replicate assays using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across multiple cell lines .
  • Structural analogs comparison : Test derivatives with modified methoxyphenyl or sulfanyl groups to isolate functional group contributions .
  • Mechanistic studies : Use fluorescence polarization or SPR to assess binding affinity to proposed targets (e.g., kinase enzymes) .

Advanced: What strategies optimize reaction yields when scaling up synthesis?

Answer:

  • Solvent optimization : Replace ethanol with DMF or DMSO to enhance solubility of intermediates at higher concentrations .
  • Catalyst screening : Test Pd/C or CuI for coupling reactions to reduce side-product formation .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thioether formation) to maintain temperature control and improve reproducibility .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with CYP450 enzymes, predicting metabolic stability .
  • ADMET prediction : Tools like SwissADME calculate logP (~3.5 for this compound) and BBB permeability based on methoxyphenyl hydrophobicity .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with bioactivity trends .

Advanced: What experimental designs resolve spectral overlaps in NMR characterization?

Answer:

  • 2D NMR techniques : HSQC and HMBC to assign overlapping aromatic protons and confirm connectivity between oxazole and quinazolinone moieties .
  • Deuterated solvent variation : Compare spectra in DMSO-d₆ vs. CDCl₃ to shift residual solvent peaks and clarify splitting patterns .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing signal broadening .

Advanced: How to assess environmental stability and degradation pathways?

Answer:

  • Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline conditions, and oxidants (H₂O₂) to identify degradation products via LC-MS .
  • Hydrolysis kinetics : Monitor cleavage of the sulfanyl linkage at pH 2–10 using HPLC, noting half-life changes .
  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate environmental impact of degradation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.